

"CAS number and molecular structure of N-(2-Heptyl)aniline"

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Compound of Interest

Compound Name: *N*-(2-Heptyl)aniline

Cat. No.: B039855

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An In-depth Technical Guide to N-(2-Heptyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(2-Heptyl)aniline**, detailing its chemical identity, physicochemical properties, a plausible synthetic protocol, and its molecular structure. This information is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Properties

N-(2-Heptyl)aniline, also known by its IUPAC name N-heptan-2-ylaniline, is a secondary amine derivative of aniline. It is characterized by a heptyl group attached to the nitrogen atom of the aniline molecule at the second carbon of the heptyl chain.

CAS Number: 67915-63-3^{[1][2]}

The quantitative physicochemical data for **N-(2-Heptyl)aniline** are summarized in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature; therefore, some values are computed estimates.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₁ N	Guidechem
Molecular Weight	191.31 g/mol	[1]
IUPAC Name	N-heptan-2-ylaniline	[1]
Density	0.918 g/cm ³ (predicted)	Guidechem
Boiling Point	287.8 °C at 760 mmHg (predicted)	Guidechem
Flash Point	127.2 °C (predicted)	Guidechem
Refractive Index	1.522 (predicted)	Guidechem
LogP (Octanol-Water)	4.14 (predicted)	Guidechem

Molecular Structure

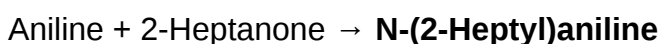
The molecular structure of **N-(2-Heptyl)aniline** consists of a benzene ring bonded to a secondary amine, which is further substituted with a 2-heptyl group.

Caption: Molecular structure of **N-(2-Heptyl)aniline**.

Experimental Protocols: Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(2-Heptyl)aniline** is not readily available in the cited literature, a plausible and efficient method is through reductive amination of aniline with 2-heptanone.[3][4][5] This one-pot reaction is widely used for the synthesis of secondary amines due to its high selectivity and the use of readily available starting materials.[3][6]

Reaction Scheme:



Materials and Reagents:

- Aniline

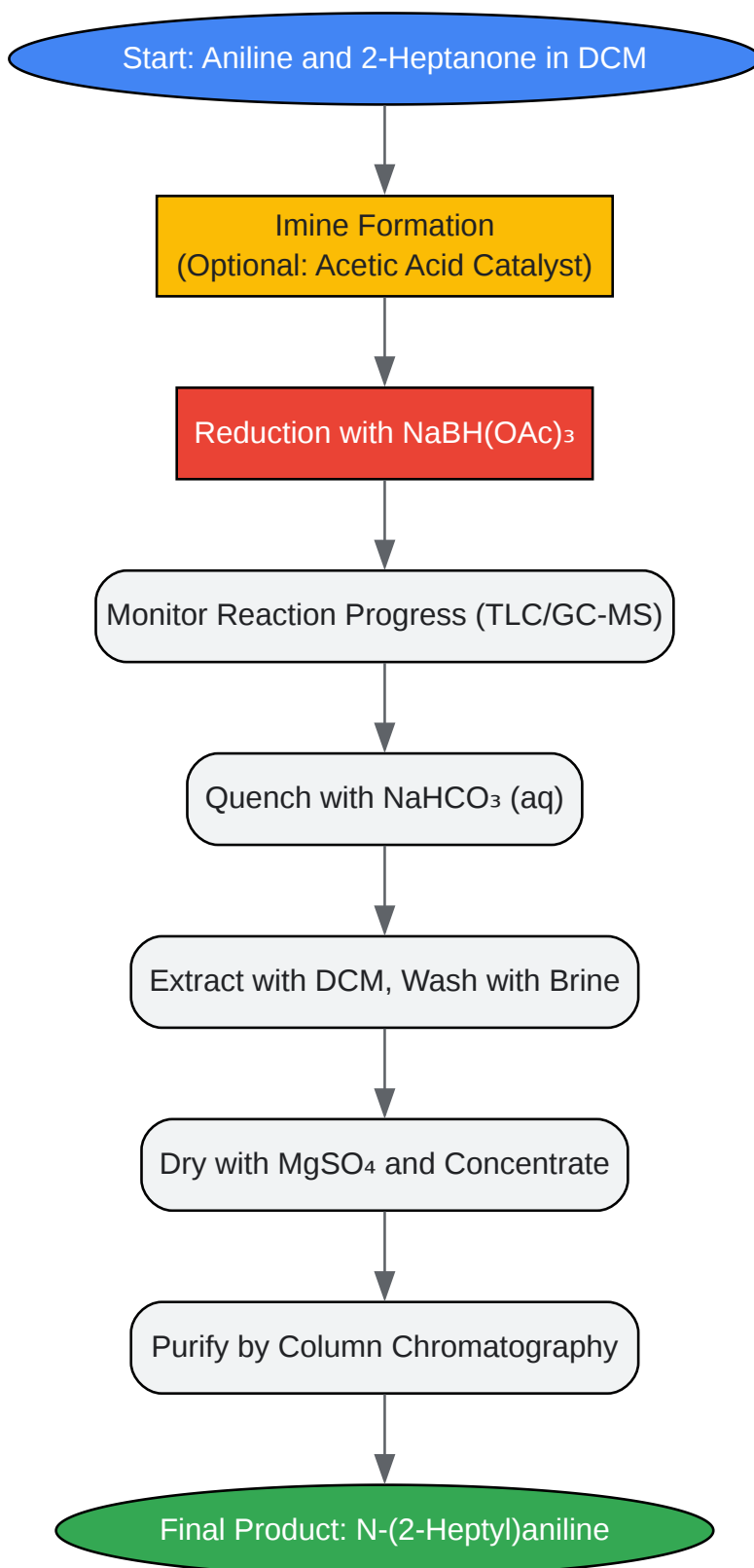
- 2-Heptanone
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or a similar reducing agent like sodium cyanoborohydride (NaBH_3CN).^[5]
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.
- Acetic acid (optional, as a catalyst for imine formation).
- Saturated sodium bicarbonate solution.
- Brine (saturated sodium chloride solution).
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.).
- Stirring apparatus (magnetic stirrer and stir bar).
- Equipment for solvent removal (rotary evaporator).
- Chromatography equipment for purification (silica gel, solvents).

Proposed Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 equivalent) and 2-heptanone (1.1 equivalents) dissolved in anhydrous dichloromethane.
- **Imine Formation:** If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate the formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.
- **Reduction:** Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).
- **Workup:** Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N-(2-Heptyl)aniline**.

Logical Workflow for the Proposed Synthesis:



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Caption: Proposed workflow for the synthesis of **N-(2-Heptyl)aniline**.

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